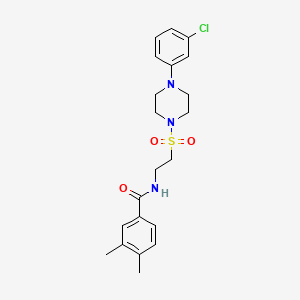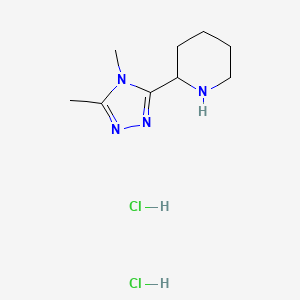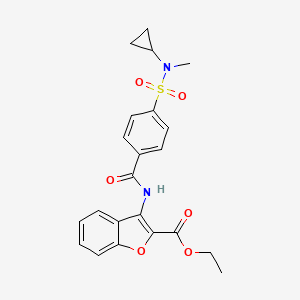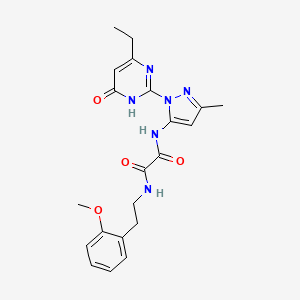
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photophysical Properties
- Photodynamic Therapy Application : A study highlights the potential use of zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy, particularly in cancer treatment. These compounds demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation, making them effective as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Spectroscopic and Photophysical Properties : Another study discusses the synthesis and characterization of zinc(II) phthalocyanine with benzenesulfonamide derivatives. These compounds are investigated for their spectroscopic, photophysical, and photochemical properties, which are crucial for photocatalytic applications and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Antiproliferative and Anticancer Activity
- Antiproliferative Activity : A series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, were prepared and investigated for their antiproliferative activity against various tumor cell lines. These compounds show potential as antiproliferative agents, with certain derivatives exhibiting higher activity than standard anticancer drugs (Motavallizadeh et al., 2014).
- Anticancer Potential : Novel Schiff bases of sulfa drugs and their metal complexes, including derivatives of benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity and potential as carbonic anhydrase inhibitors. These compounds display promising results in anticancer activity studies (Alyar et al., 2018).
Synthesis and Characterization
- Synthesis and Structural Characterization : The synthesis and structural characterization of compounds related to benzenesulfonamide, including 4-methoxy derivatives, have been studied. These compounds' structural features are essential for understanding their potential biological applications, such as in HIV-1 infection prevention and drug development (Cheng De-ju, 2015).
- Crystal Structures Analysis : The crystal structures of compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been analyzed to understand their supramolecular architecture. Such studies are crucial in the development of new drugs and understanding their interactions at the molecular level (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-5-16(6-4-14)21-13-15(11-19(21)22)12-20-26(23,24)18-9-7-17(25-2)8-10-18/h3-10,15,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXXPVOZBYXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2721703.png)

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)






![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
